Home > Products > Screening Compounds P33671 > 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid - 1105191-42-1

5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Catalog Number: EVT-1704943
CAS Number: 1105191-42-1
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate

  • Compound Description: This compound serves as a crucial starting material in the synthesis of ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, a class of compounds that includes the target compound 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid. []
  • Relevance: This compound is a direct precursor to the target compound. Reacting it with various N-nucleophiles leads to the formation of a series of ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates. This suggests that the core structure of both compounds is very similar, with the target compound likely being a derivative formed through specific N-nucleophile reactions and subsequent modifications. []

Ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

  • Compound Description: This group of compounds represents a series of structurally similar derivatives that are synthesized using ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate as the starting material and reacting it with various N-nucleophiles. []
  • Relevance: This group of compounds represents a broader class to which the target compound, 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, belongs. The target compound is likely a specific derivative within this class, differentiated by the presence of a 5-ethyl substituent and a carboxylic acid functional group at the 7-position. []

References:1.

Overview

5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes a pyrazolo[4,3-c]pyridine core. This compound features various substituents, including an ethyl group, a phenyl group, and a carboxylic acid functional group. It is classified under the broader category of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves several steps:

  1. Formation of the Pyrazole Ring: A common method includes the condensation of ethyl acetoacetate with an appropriate hydrazine derivative to form the pyrazole ring.
  2. Cyclization: The reaction may involve cyclization processes where the pyrazole is fused with a pyridine structure.
  3. Functionalization: Subsequent reactions introduce the phenyl and carboxylic acid groups through electrophilic aromatic substitution or other functionalization methods.

Technical Details

The synthesis often requires controlled conditions such as temperature and solvent choice to optimize yield and purity. For example, using bases like sodium ethoxide can facilitate the reaction conditions needed for cyclization and functionalization steps.

Molecular Structure Analysis

Structure

The molecular formula of 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is C15H13N3O3C_{15}H_{13}N_{3}O_{3}. The compound features:

  • A pyrazolo[4,3-c]pyridine core.
  • An ethyl group at position 5.
  • A phenyl group at position 2.
  • A carboxylic acid group at position 7.

Data

The compound has a molecular weight of approximately 283.28 g/mol. Its structural representation can be expressed in various formats including InChI and SMILES:

  • InChI: InChI=1S/C15H13N3O3/c1-2-17-8-11-13(12(9-17)15(20)21)16-18(14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,20,21)
  • SMILES: CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert carbonyl groups into alcohols or other reduced forms.
  3. Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Typical reagents include:

  • Oxidation: Potassium permanganate in neutral or acidic conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.

These reactions are essential for modifying the compound's properties for specific applications .

Mechanism of Action

The mechanism of action for 5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine involves its interaction with biological targets. It may act as an enzyme inhibitor or modulate receptor activity within biochemical pathways. The precise mechanisms depend on the biological context but generally involve binding to active sites on target proteins, thereby influencing their activity and downstream signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit typical physical properties associated with heterocyclic compounds. These may include:

  • Melting point: Specific data not available but generally expected in a moderate range due to its complex structure.

Chemical Properties

Key chemical properties include:

  1. Solubility: Likely soluble in organic solvents due to its hydrophobic phenyl and ethyl groups.
  2. Stability: The stability under various pH conditions would need to be evaluated for practical applications.

Relevant analyses such as thermal stability and spectroscopic studies (NMR, IR) can provide further insights into its chemical behavior .

Applications

5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: The compound can be utilized in studies exploring enzyme inhibition or receptor modulation.

Given its diverse functionalities and structural complexity, ongoing research may reveal additional applications in drug development and biochemical research contexts .

Introduction to Pyrazolo[4,3-c]pyridine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrazolo[4,3-c]pyridine Derivatives in Heterocyclic Chemistry

Pyrazolo[4,3-c]pyridines represent a fused bicyclic system combining pyrazole and pyridine rings, creating a planar, electron-deficient heteroaromatic scaffold. This structure exhibits tautomerism, where the 1H or 2H tautomeric forms influence electronic distribution and hydrogen-bonding capacity. The core scaffold provides three key regions for derivatization:

  • Position 2: Aryl/alkyl substituents (e.g., phenyl) influence planarity and π-stacking interactions.
  • Position 5: Alkyl groups (e.g., ethyl) modulate lipophilicity and steric bulk.
  • Position 7: Electron-withdrawing groups (e.g., carboxylic acid) enhance water solubility and metal coordination potential.

Table 1: Core Structural Features of 5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic Acid

PositionSubstituentKey PropertiesRole in Molecular Interactions
2PhenylHydrophobicπ-Stacking with protein aromatics
5EthylModerate lipophilicitySteric occlusion, metabolic stability
7Carboxylic acidAcidic (pKa ~4-5), polarSalt bridge formation, H-bonding, metal chelation
3Oxo groupHydrogen bond acceptorRecognition of catalytic residues

The carboxylic acid at C7 enables salt formation (improving bioavailability) and serves as a zinc-binding group (ZBG) in enzyme inhibition [2] [10]. Crystallographic studies confirm the scaffold’s planarity facilitates deep binding pocket penetration, while the ethyl group at N5 enhances metabolic stability by shielding reactive sites [3] [9].

Historical Evolution of Pyrazolo[4,3-c]pyridine-Based Pharmacophores

The development of pyrazolo[4,3-c]pyridines evolved from early pyrazole and pyridine pharmacophores. Key milestones include:

  • 2000s: Initial exploration of pyrazolopyridines as kinase and PDE inhibitors, leveraging scaffold planarity for ATP-site binding.
  • 2010–2015: Strategic incorporation of carboxylic acid at C7, inspired by natural product ZBGs (e.g., hydroxamates in HDAC inhibitors). This period saw the synthesis of 5-ethyl-3-oxo-2-phenyl-7-carboxylic acid derivatives (CAS: 1105191-42-1) to target metalloenzymes [2].
  • Post-2015: Adoption of Cross-Structure-Activity Relationship (C-SAR) approaches to accelerate scaffold optimization. C-SAR analyzes pharmacophoric substitutions across diverse chemotypes, enabling rapid identification of active substituents without parent-structure constraints [7]. For example, C-SAR of HDAC6 inhibitors revealed that C7 carboxamides (e.g., N-propyl, N-thiazolyl) improved permeability versus carboxylic acids [4] [8].

Role of Substituent Diversity in Biological Activity Modulation

Substituents at C5, C2, and C7 dictate target selectivity and potency:

  • C5 Alkylation (e.g., Ethyl):
  • Enhances blood-brain barrier penetration in neuropathic pain agents (log P optimization) [3].
  • Reduces oxidative metabolism: Ethyl derivatives show >50% higher metabolic stability in liver microsomes than methyl analogs [9].

  • C2 Aryl Groups (e.g., Phenyl):

  • Governs π-π stacking with hydrophobic pockets. In cannabinoid receptor modulators, 2-phenyl derivatives exhibit 10-fold higher CB1 affinity than alkyl counterparts [3].
  • Ortho-substituted phenyls (e.g., 2-Cl) can improve TNF-α inhibition by 35% in tetrahydro analogs [3].

  • C7 Functionalization:

  • Carboxylic Acid: Serves as a ZBG for metalloenzymes (IC50: 0.2–5 μM for HDAC6) but limits cell permeability [10].
  • Carboxamide Derivatives: Significantly enhance permeability and oral bioavailability. For example:
  • N-propyl carboxamide (CAS: 921513-73-7) achieves 85% oral bioavailability in rat models [4].
  • N-(thiazol-2-yl) carboxamide (CAS: 921833-59-2) shows dual activity as AMPK/TNF-α modulator [8].

Table 2: Biological Activities of Key Derivatives

CompoundC7 ModificationPrimary TargetActivityReference
Parent carboxylic acid (CAS: 1105191-42-1)NoneHDAC6 / TNF-αModerate inhibition (IC50: 1.8 μM) [2]
N-propyl carboxamide (CAS: 921513-73-7)-CONHCH₂CH₂CH₃CB1 receptorAntiallodynic (ED50: 10 mg/kg) [4]
N-(thiazol-2-yl) carboxamide (CAS: 921833-59-2)-CONH-thiazolylAMPK / TNF-αAnti-remodeling (PAMT reduction: 45%) [8]
Ethyl tetrahydro analogNoneCB1 / TNF-α / Oxidative stressNeuropathic pain relief (100 mg/kg) [3]
  • Hybrid Strategies: Recent work integrates the carboxylic acid with sulfonamide or hydrazide groups to create multi-target ligands. For instance, hybrids targeting sGC and AMPK show synergistic effects in pulmonary hypertension models [5] [10].

Comprehensive Compound Listing

Properties

CAS Number

1105191-42-1

Product Name

5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

IUPAC Name

5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C15H13N3O3/c1-2-17-8-11-13(12(9-17)15(20)21)16-18(14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,20,21)

InChI Key

UBQDGFQSXWROPO-UHFFFAOYSA-N

SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.